molecular formula C11H13ClN2 B13387567 4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride

4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride

Cat. No.: B13387567
M. Wt: 208.69 g/mol
InChI Key: BYDYEWOFVBQCFS-UHFFFAOYSA-N
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Description

4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride is a chemical compound with the molecular formula C11H13ClN2. It is a derivative of benzonitrile, featuring a pyrrolidine ring attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the green synthesis methods involves using ionic liquids as co-solvents and catalysts, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time. The use of recyclable ionic liquids can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitrile groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity by contributing to the stereochemistry and three-dimensional structure of the molecule. This allows it to interact more effectively with enantioselective proteins and other biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride is unique due to its specific combination of a benzonitrile core and a pyrrolidine ring, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

4-pyrrolidin-2-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H

InChI Key

BYDYEWOFVBQCFS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C#N.Cl

Origin of Product

United States

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